Cas no 857283-85-3 (5-(Furan-2-yl)nicotinonitrile)

5-(Furan-2-yl)nicotinonitrile structure
5-(Furan-2-yl)nicotinonitrile structure
Product Name:5-(Furan-2-yl)nicotinonitrile
CAS No:857283-85-3
MF:C10H6N2O
MW:170.16744184494
MDL:MFCD19689015
CID:1033568
PubChem ID:71303572
Update Time:2025-07-25

5-(Furan-2-yl)nicotinonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-(Furan-2-yl)nicotinonitrile
    • 5-(FURAN-2-YL)PYRIDINE-3-CARBONITRILE
    • CS-0270917
    • J-516349
    • F2167-2461
    • DTXSID50745030
    • EN300-240128
    • 857283-85-3
    • AKOS016844548
    • DB-295778
    • MDL: MFCD19689015
    • Inchi: 1S/C10H6N2O/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H
    • InChI Key: YIVVCSQDWQZPPD-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C1C=NC=C(C#N)C=1

Computed Properties

  • Exact Mass: 170.048012819g/mol
  • Monoisotopic Mass: 170.048012819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 49.8Ų

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Additional information on 5-(Furan-2-yl)nicotinonitrile

Introduction to 5-(Furan-2-yl)nicotinonitrile (CAS No. 857283-85-3)

5-(Furan-2-yl)nicotinonitrile, identified by the chemical compound code CAS No. 857283-85-3, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nicotinonitrile derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural incorporation of a furan moiety into the nicotinonitrile backbone introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The furan-2-yl substituent in 5-(Furan-2-yl)nicotinonitrile plays a crucial role in modulating the pharmacological profile of the molecule. Furan derivatives are widely recognized for their role in various biological processes, including enzyme inhibition and receptor binding. The presence of this aromatic heterocycle enhances the compound's solubility and bioavailability, which are critical factors in pharmaceutical design. Furthermore, the nitrile group contributes to the molecule's reactivity, enabling further functionalization and derivatization for tailored pharmacological effects.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 5-(Furan-2-yl)nicotinonitrile as a lead compound in the development of novel therapeutic agents. Studies have demonstrated its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways, neurodegenerative diseases, and cancer. The compound's ability to modulate these pathways makes it a promising candidate for further investigation in preclinical and clinical settings.

In particular, research has focused on the anti-inflammatory properties of 5-(Furan-2-yl)nicotinonitrile. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis, atherosclerosis, and certain types of cancer. By targeting key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX), this compound may offer a novel approach to managing inflammatory conditions. Preliminary in vitro studies have shown that 5-(Furan-2-yl)nicotinonitrile can inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

The pharmacokinetic profile of 5-(Furan-2-yl)nicotinonitrile is another area of interest. The compound exhibits favorable metabolic stability, allowing for prolonged circulation within the body. Additionally, its ability to cross the blood-brain barrier suggests potential applications in central nervous system (CNS) disorders. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where targeted delivery to neural tissues is essential.

Recent studies have also explored the anticancer potential of 5-(Furan-2-yl)nicotinonitrile. Cancer cells often exhibit altered metabolic pathways, making them dependent on specific enzymes for survival and proliferation. By inhibiting these enzymes, 5-(Furan-2-yl)nicotinonitrile may be able to selectively target cancer cells while minimizing toxicity to healthy tissues. Preclinical trials have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer models.

The synthesis of 5-(Furan-2-yl)nicotinonitrile involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed cyclizations have been employed to construct the furan-nicotinonitrile core efficiently.

The analytical characterization of 5-(Furan-2-yl)nicotinonitrile is critical for quality control and regulatory compliance. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used to confirm structural integrity and purity. These analytical techniques provide detailed insights into the molecular structure and chemical properties of the compound, ensuring consistency across batches.

The future direction of research on 5-(Furan-2-yl)nicotinonitrile is likely to focus on optimizing its pharmacological profile through structure-based drug design. By leveraging computational tools such as molecular dynamics simulations and virtual screening, researchers can identify structural modifications that enhance potency, selectivity, and bioavailability. Additionally, exploring novel synthetic routes may lead to more cost-effective production methods.

In conclusion,5-(Furan-2-yl)nicotinonitrile (CAS No. 857283-85-3) represents a promising therapeutic agent with diverse applications in pharmaceuticals. Its unique structural features make it an attractive scaffold for drug discovery, particularly in areas such as anti-inflammation and cancer treatment. Continued research efforts will likely uncover new insights into its mechanisms of action and expand its therapeutic potential.

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